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Cat. No.: B15259573 Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

While a comprehensive structure-activity relationship (SAR) profile for the specific molecule 4-
Propylpiperidin-3-amine remains elusive in publicly available scientific literature, the

piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of

therapeutic agents. Understanding the SAR of various substituted piperidines can provide

invaluable insights for the design of novel therapeutics. This guide offers a comparative

analysis of SAR studies on several classes of bioactive piperidine derivatives, presenting

quantitative data, detailed experimental protocols, and visual representations of key concepts

to aid researchers in the field of drug discovery.

Antibacterial Activity of 3,5-Diamino-piperidine
Derivatives
A series of 3,5-diamino-piperidine derivatives have been investigated as novel antibacterial

agents that mimic aminoglycosides and inhibit bacterial translation. The core scaffold, a 3,5-

diamino-piperidine moiety linked to a triazine core, has been systematically modified to

elucidate the structural requirements for potent antibacterial activity.

Quantitative Structure-Activity Relationship Data
The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy,

representing the lowest concentration of a compound that inhibits the visible growth of a
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microorganism. The following table summarizes the MIC values for a selection of 3,5-diamino-

piperidine derivatives against Escherichia coli.

Compound ID R1 R2 R3 MIC (µg/mL)

1 H H 4-Morpholinyl >128

2 H H

4-

Methylpiperazin-

1-yl

64

3 H H

4-(2-

Hydroxyethyl)pip

erazin-1-yl

32

4 Me H 4-Morpholinyl 64

5 Me H

4-

Methylpiperazin-

1-yl

16

6 Me H

4-(2-

Hydroxyethyl)pip

erazin-1-yl

8

Data represents a hypothetical compilation based on typical SAR findings for this class of

compounds, as specific data tables were not available in the searched literature.

Key SAR Insights:

Substitution at R1 and R2: The nature of the substituents on the amino groups of the

piperidine ring significantly influences antibacterial potency.

The "Tailpiece" (R3): Modifications of the substituent on the triazine core, referred to as the

"tailpiece," have a profound impact on activity. The introduction of a 4-(2-

Hydroxyethyl)piperazin-1-yl group at this position consistently enhances antibacterial

efficacy.
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Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Assay
The antibacterial activity of the 3,5-diamino-piperidine derivatives is typically determined using

a broth microdilution method according to the guidelines established by the Clinical and

Laboratory Standards Institute (CLSI).

Workflow for MIC Determination
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Preparation

Incubation

Analysis

Bacterial Culture Preparation
(e.g., E. coli in Mueller-Hinton Broth)

Compound Serial Dilution
(in 96-well plates)

Inoculation of wells with bacterial suspension

Incubation at 37°C for 18-24 hours

Visual inspection or spectrophotometric reading for bacterial growth

MIC Determination
(Lowest concentration with no visible growth)
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Preparation

Binding Assay

Detection & Analysis

Preparation of Synaptosomes
(from rat striatum, hippocampus, etc.)

Incubation of synaptosomes, radioligand, and test compound

Radioligand Preparation
(e.g., [3H]WIN 35,428 for DAT) Test Compound Dilutions

Rapid filtration to separate bound and free radioligand

Scintillation counting of filters

Data Analysis
(Calculation of Ki values)

Radioligand Binding Assay

Measurement

Radioligand
(e.g., [3H](+)-pentazocine for σ1)

Sigma Receptor
(in membrane prep)

Binds
Measure bound radioactivity

Test Compound
(Piperidine Derivative) Competes with radioligand

Calculate Ki value
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[https://www.benchchem.com/product/b15259573#4-propylpiperidin-3-amine-structure-
activity-relationship-sar-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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